molecular formula C5H6N2O B114371 4-Hydroxy-6-methylpyrimidine CAS No. 156647-96-0

4-Hydroxy-6-methylpyrimidine

Cat. No. B114371
CAS RN: 156647-96-0
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol, is a heterocyclic compound . It is used in the preparation of antitumor compounds based on adenine . It is also used in the synthesis of novel purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-methylpyrimidine is C5H6N2O . The molecular weight is 110.11 g/mol . The SMILES string representation is Cc1cc(O)ncn1 . The InChI representation is 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) .


Physical And Chemical Properties Analysis

4-Hydroxy-6-methylpyrimidine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 145-150 degrees Celsius .

Scientific Research Applications

Pharmaceuticals and Drug Discovery

Pyrimidines, including 4-Hydroxy-6-methylpyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

Antimicrobial Applications

Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial .

Antiviral Applications

Pyrimidines are also used in antiviral applications .

Anticancer Applications

The pyrimidine scaffold is used in anticancer applications .

Anti-Inflammatory and Analgesic Applications

Pyrimidines, including 4-Hydroxy-6-methylpyrimidine, are used in anti-inflammatory and analgesic applications .

Central Nervous System (CNS) Active Agents

Pyrimidines possess potential medicinal properties important to central nervous system (CNS)-active agents .

Calcium Channel Blockers and Antidepressants

Pyrimidines are also reported to possess potential medicinal properties important to calcium channel blockers and antidepressants .

Material Science: Supramolecular Silicone Coatings

A novel strategy of incorporating dynamic noncovalent bonds (2-amino-4-hydroxy-6-methylpyrimidine (UPy)) into the side chain of silicone backbones has been developed to construct supramolecular silicone poly(urea-urethane) (SSPu) coatings with excellent mechanical performance, strong interfacial adhesion, and multiple time recycling capability .

Safety and Hazards

4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Personal protective equipment/face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

Relevant Papers

Several papers were found related to 4-Hydroxy-6-methylpyrimidine. These include studies on the synthesis of substituted pyridines , spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and large-scale solvent-free chlorination of hydroxy-pyrimidines . These papers provide valuable insights into the properties and potential applications of 4-Hydroxy-6-methylpyrimidine.

properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
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Product Name

4-Hydroxy-6-methylpyrimidine

CAS RN

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 6-Methyl-4(1H)-pyrimidinone
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Record name 6-methyl-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Hydroxy-6-methylpyrimidine?

A1: 4-Hydroxy-6-methylpyrimidine has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing 4-Hydroxy-6-methylpyrimidine?

A2: Infrared (IR) spectroscopy can identify characteristic functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides structural information about the compound's hydrogen and carbon atoms. Ultraviolet-visible (UV-Vis) spectroscopy helps to analyze the compound's electronic transitions. [, , , , , ]

Q3: Does 4-Hydroxy-6-methylpyrimidine exist in different tautomeric forms?

A3: Yes, 4-Hydroxy-6-methylpyrimidine can exist in both keto and enol tautomeric forms. In the solid state, the keto form is generally more stable. [, ]

Q4: How does 4-Hydroxy-6-methylpyrimidine react with phosphorus oxychloride?

A4: The reaction of 4-Hydroxy-6-methylpyrimidine with phosphorus oxychloride leads to the formation of 4-chloro-6-methylpyrimidine. This reaction is frequently employed to introduce a chlorine atom at the 4-position, which can subsequently be substituted with various nucleophiles. []

Q5: Can 4-Hydroxy-6-methylpyrimidine undergo catalytic reduction?

A5: Yes, the benzyloxy derivative of 4-Hydroxy-6-methylpyrimidine can be catalytically reduced. Interestingly, the choice of catalyst significantly influences the reaction outcome. For instance, using palladium on carbon as a catalyst can yield 6-methyl-4-pyrimidinol, while Raney nickel leads to the formation of 4-benzyloxy-6-methylpyrimidine. []

Q6: Is 4-Hydroxy-6-methylpyrimidine known to form complexes with metal ions?

A6: Yes, 4-Hydroxy-6-methylpyrimidine acts as a ligand and readily forms complexes with various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), mercury(II), and platinum(II). [, , , , ]

Q7: Which nitrogen atoms of 4-Hydroxy-6-methylpyrimidine typically participate in metal coordination?

A7: The nitrogen atom at position 3 (N3) of the pyrimidine ring is a primary site for metal coordination. Additionally, the exocyclic nitrogen atom of the 2-hydrazino group in 2-hydrazino-4-hydroxy-6-methylpyrimidine derivatives can also participate in metal binding. []

Q8: What are some applications of 4-Hydroxy-6-methylpyrimidine derivatives?

A8: Derivatives of 4-Hydroxy-6-methylpyrimidine have shown promising activity as fungicides and antimalarial agents. They have also been explored as potential anticancer agents. [, , , , ]

Q9: What is ethirimol, and how is it related to 4-Hydroxy-6-methylpyrimidine?

A9: Ethirimol, chemically known as 5-butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine, is a systemic fungicide. It is a structural analog of 4-Hydroxy-6-methylpyrimidine and exemplifies how modifications to the core structure can lead to compounds with potent biological activities. [, ]

Q10: How has computational chemistry been employed in the study of 4-Hydroxy-6-methylpyrimidine?

A10: Density functional theory (DFT) calculations have been used to investigate the electronic structure, vibrational frequencies, and intermolecular interactions of 4-Hydroxy-6-methylpyrimidine and its derivatives. These calculations provide valuable insights into the compound's reactivity, stability, and potential applications. [, , , ]

Q11: How do structural modifications influence the biological activity of 4-Hydroxy-6-methylpyrimidine derivatives?

A11: Introducing various substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter the biological activity of 4-Hydroxy-6-methylpyrimidine. For example, the presence of a bulky substituent at the 5-position, such as in ethirimol, can impart systemic fungicidal properties. [, , ]

Q12: What is known about the environmental degradation of 4-Hydroxy-6-methylpyrimidine-based fungicides?

A12: Research suggests that 4-Hydroxy-6-methylpyrimidine derivatives, like some other pyrimidine fungicides, can undergo photodegradation in the presence of natural photosensitizers like riboflavin under environmentally relevant conditions. This highlights the importance of considering the fate and potential environmental impact of such compounds. [, ]

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